molecular formula C7H12O2 B3255452 5-Methyloxepan-2-one CAS No. 2549-42-0

5-Methyloxepan-2-one

Cat. No. B3255452
Key on ui cas rn: 2549-42-0
M. Wt: 128.17 g/mol
InChI Key: VNXMFQWTDCWMDQ-UHFFFAOYSA-N
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Patent
US06229023B1

Procedure details

The procedure of Example 25 was repeated, except that 4-methylcyclohexanone (2 mmol) and 4-methylcyclohexanol (20 mmol) were respectively used in stead of cyclohexanone and cyclohexanol. As a result, γ-methyl-ε-caprolactone was formed in yield of 45.6% (on 4-methylcyclohexanone basis).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.CC1CCC([OH:16])CC1.C1(=O)CCCCC1.C1(O)CCCCC1>>[CH3:1][CH:2]1[CH2:3][CH2:4][O:8][C:5](=[O:16])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
CC1CCC(CC1)=O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
CC1CCC(CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(=O)OCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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